molecular formula C13H20N2O4S B3237876 3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one CAS No. 1396578-48-5

3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B3237876
CAS No.: 1396578-48-5
M. Wt: 300.38
InChI Key: FKMHDPJPOCSHRV-UHFFFAOYSA-N
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Description

3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one is a heterocyclic compound featuring two distinct structural motifs:

  • Spirocyclic system: A 1,4-dioxa-8-azaspiro[4.5]decane moiety, which combines a six-membered 1,4-dioxane ring fused to a five-membered azaspiro ring.
  • Thiazepanone core: A seven-membered 1,4-thiazepan-5-one ring containing sulfur and nitrogen atoms.

The compound’s structural complexity confers unique physicochemical properties, such as conformational rigidity from the spiro system and polarity from the thiazepanone’s sulfur and carbonyl groups.

Properties

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c16-11-1-8-20-9-10(14-11)12(17)15-4-2-13(3-5-15)18-6-7-19-13/h10H,1-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMHDPJPOCSHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a suitable thiazepanone derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as chromatography or crystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiazepanone moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often carried out in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazepanone derivatives.

Scientific Research Applications

3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Morpholinone Derivatives ()

Compound : 5-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}-4-[(thiophen-2-yl)methyl]morpholin-3-one
Key Differences :

  • Core ring: Morpholinone (six-membered, oxygen/nitrogen) vs. thiazepanone (seven-membered, sulfur/nitrogen).
  • Properties:
  • Higher predicted boiling point (630.6°C) and density (1.39 g/cm³) compared to thiazepanone derivatives, likely due to the thiophene’s electron-rich nature .
  • The morpholinone’s smaller ring size may reduce steric hindrance in biological interactions compared to the thiazepanone.

Benzophenone Derivatives ()

Compound: (3,5-Dichlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone Key Differences:

  • Aromaticity: Incorporates a benzophenone moiety, enhancing UV stability and π-π interactions.
  • Implications:
  • The absence of sulfur in this compound reduces polarizability compared to the thiazepanone derivative.
  • Chlorine substituents may confer metabolic resistance but raise safety concerns .

Benzothiazepinones ()

Compound : 2-Ethylthio-4-methyl-5(4H)-oxopyrido[3,2-f][1,4]thiazepine-3-carbonitrile
Key Differences :

  • Ring fusion: Pyrido-fused benzothiazepinone vs. non-aromatic thiazepanone.
  • Functionality : Nitrile and ethylthio groups enhance electrophilicity.
    Biological Relevance :
  • Benzothiazepinones are known for calcium channel modulation (e.g., diltiazem). The target compound’s lack of aromaticity may shift its pharmacological profile toward non-cardiac targets .

Diazepine and Oxazepine Derivatives ()

Compounds : Coumarin-linked benzo[b][1,4]diazepines and oxazepines
Key Differences :

  • Heteroatoms: Diazepines (two nitrogens) vs. thiazepanone (sulfur/nitrogen).
  • Impact:
  • Oxygen in oxazepines increases hydrogen-bonding capacity, while sulfur in thiazepanones may improve membrane permeability .

Tricyclic Diazepines ()

Compound: Desmethylclozapine (8-chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine) Key Differences:

  • Tricyclic framework : Two fused benzene rings enhance planarity and CNS penetration.
  • Chlorine substituent : Increases lipophilicity and risk of hematological side effects.
    Comparison :

Biological Activity

3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a spirocyclic framework that includes a thiazepan and dioxane moiety. The molecular formula is C15H17F3N2O3C_{15}H_{17}F_{3}N_{2}O_{3} and it possesses unique physicochemical properties that influence its biological activity.

1. Sigma Receptor Binding

Recent studies have highlighted the compound's affinity for sigma receptors, particularly σ1 receptors. A derivative of this compound demonstrated a high binding affinity with an inhibition constant KiK_i of approximately 5.4 nM, indicating strong potential for therapeutic applications in neuropharmacology . The selectivity for σ2 receptors was also noted, with a 30-fold preference over σ1, suggesting possible applications in cancer treatment due to the role of σ2 receptors in tumor biology.

2. Antitumor Activity

In vivo studies using mouse models showed that compounds related to this compound exhibited significant accumulation in tumor tissues during PET imaging. This accumulation was notably reduced upon treatment with haloperidol, indicating the compound's potential as a radiotracer for tumor imaging and its role in targeted cancer therapies .

3. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier due to its lipophilicity enhances its potential as a central nervous system (CNS) therapeutic agent.

Case Study 1: Radiotracer Development

A study focused on synthesizing an 18F^{18}F-labeled derivative of the compound for PET imaging applications. The derivative was synthesized with high radiochemical purity (>95%) and demonstrated specific binding to σ1 receptors in both in vitro and in vivo settings. This research emphasizes the compound's utility in non-invasive imaging techniques for cancer diagnostics .

Case Study 2: Anticancer Efficacy

In another study, various derivatives of the compound were tested for their anticancer efficacy against several cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity against human carcinoma cells while maintaining selectivity towards healthy cells, highlighting the importance of structural optimization in drug design .

Data Summary

Biological Activity Findings
Sigma Receptor BindingHigh affinity (K_i = 5.4 nM) for σ1 receptors
Antitumor ActivitySignificant accumulation in tumors; reduced by haloperidol
Neuroprotective EffectsModulates neurotransmitter systems

Q & A

Q. What are the common synthetic routes for preparing 3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one?

The synthesis typically involves coupling 1,4-dioxa-8-azaspiro[4.5]decane derivatives with thiazepanone precursors. Key steps include:

  • Starting Materials : Use of 1,4-dioxa-8-azaspiro[4.5]decane (CAS 105-95-3) and activated carbonyl intermediates (e.g., acyl chlorides or mixed anhydrides).
  • Reaction Conditions : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres (N₂/Ar) at controlled temperatures (0–25°C). Catalysts like DMAP or HOBt may enhance coupling efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the spirocyclic structure and carbonyl/thiazepanone moieties. Key signals include sp³-hybridized carbons (δ 60–80 ppm in ¹³C NMR) and carbonyl groups (δ 165–175 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkages) .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS-ESI) for purity and molecular ion confirmation .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental assays are used to study this?

The spirocyclic structure and carbonyl group enable interactions with cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2D6. Methodological approaches include:

  • Inhibition Assays : Microsomal incubations with probe substrates (e.g., midazolam for CYP3A4) and LC-MS/MS quantification of metabolite formation .
  • Binding Studies : Fluorescence quenching or surface plasmon resonance (SPR) to determine dissociation constants (Kd) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation : Introduce halogen (Br, F) or alkyl groups at the spirocyclic nitrogen or thiazepanone ring. For example, bromine enhances steric bulk and electron-withdrawing effects, potentially improving receptor binding .
  • In Vitro Screening : Test derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays or antimicrobial panels (MIC determination against S. aureus, E. coli) .
  • Computational Modeling : Molecular docking (AutoDock, Schrödinger) to predict interactions with targets like σ receptors or microbial enzymes .

Q. What computational methods aid in understanding the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., σ1/σ2 receptors) using GROMACS or AMBER to assess binding stability and conformational changes .
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to map electron density around the carbonyl group and predict reactive sites .

Q. How can reaction conditions be optimized to achieve high yield and purity during scale-up?

  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., acylations), reducing side products .
  • Solvent Screening : Test alternatives to DMF (e.g., 2-MeTHF, cyclopentyl methyl ether) for greener synthesis .
  • In-line Analytics : PAT tools (FTIR, Raman) to monitor reaction progress in real time .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Crystal Growth : Slow vapor diffusion (ether into dichloromethane solution) to obtain single crystals.
  • Refinement : Use SHELXL for high-resolution data, addressing disorder in the thiazepanone ring via TLS parameters and restraints .

Q. How do halogen substituents on the spirocyclic ring influence biological activity compared to non-halogenated analogs?

  • Comparative Data :

    SubstituentTarget (IC₅₀)LogP
    -HCYP3A4: 12 µM1.8
    -BrCYP3A4: 5 µM2.3
    -FCYP2D6: 8 µM1.9
    Bromine increases lipophilicity (LogP) and inhibitory potency due to enhanced van der Waals interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one
Reactant of Route 2
Reactant of Route 2
3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1,4-thiazepan-5-one

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